molecular formula C7H5BrINO3 B13629896 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

Cat. No.: B13629896
M. Wt: 357.93 g/mol
InChI Key: JNSZMPOHPCOODG-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with bromine, iodine, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyridine derivative, followed by the introduction of the acetic acid moiety. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine and iodine atoms can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing the interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: Lacks the iodine atom, which may affect its reactivity and binding properties.

    2-(5-Iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: Lacks the bromine atom, leading to different chemical and biological properties.

    2-(4-Oxo-1,4-dihydropyridin-1-yl)acetic acid: Lacks both bromine and iodine, making it less reactive in certain types of reactions.

Uniqueness

The presence of both bromine and iodine atoms in 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5BrINO3

Molecular Weight

357.93 g/mol

IUPAC Name

2-(3-bromo-5-iodo-4-oxopyridin-1-yl)acetic acid

InChI

InChI=1S/C7H5BrINO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3H2,(H,11,12)

InChI Key

JNSZMPOHPCOODG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1CC(=O)O)I)Br

Origin of Product

United States

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